
BCR-ABL kinase-IN-3 (dihydrocholide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BCR-ABL kinase-IN-3 (dihydrocholide) involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of 3-((8-((1H-pyrazol-4-yl)amino)imidazo[1,2-a]pyridin-3-yl)ethynyl)-N-phenylbenzamide derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of BCR-ABL kinase-IN-3 (dihydrocholide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
BCR-ABL kinase-IN-3 (dihydrocholide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific chemical transformation being targeted. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Applications De Recherche Scientifique
BCR-ABL kinase-IN-3 (dihydrocholide) has a wide range of scientific research applications, including:
Mécanisme D'action
BCR-ABL kinase-IN-3 (dihydrocholide) exerts its effects by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, which is essential for the proliferation and survival of cancer cells. The compound specifically targets the BCR-ABL fusion protein, which is a result of the Philadelphia chromosome translocation, and disrupts its oncogenic signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BCR-ABL kinase-IN-3 (dihydrocholide) include:
Imatinib: The first tyrosine kinase inhibitor discovered with high specificity for BCR-ABL.
Dasatinib: A second-generation inhibitor designed to overcome resistance to imatinib.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile.
Bosutinib: A third-generation inhibitor with activity against multiple BCR-ABL mutations.
Ponatinib: A potent inhibitor effective against the T315I mutation, which is resistant to other inhibitors.
Uniqueness
BCR-ABL kinase-IN-3 (dihydrocholide) is unique due to its specific chemical structure and its ability to inhibit the BCR-ABL tyrosine kinase with high potency. Its effectiveness in targeting the BCR-ABL fusion protein makes it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C35H32Cl2FN9O |
|---|---|
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H |
Clé InChI |
RLNVXPNBWIJORT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


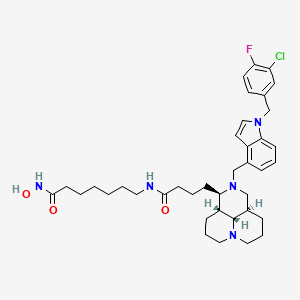


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
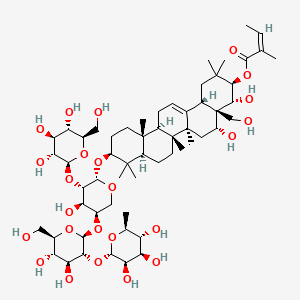
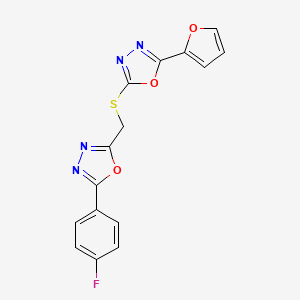
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
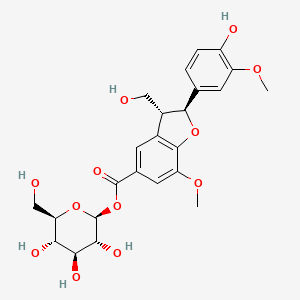
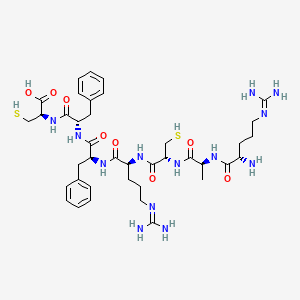
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
